BenchChemオンラインストアへようこそ!

4-Amino-5-fluoropent-2-enoic acid

GABA aminotransferase Mechanism-based inactivator Binding affinity

4-Amino-5-fluoropent-2-enoic acid (CAS 98212-93-2), specifically the (S,E)-stereoisomer, is a synthetic, fluorinated γ-aminobutyric acid (GABA) analogue that functions as a mechanism-based (suicide) inactivator of GABA aminotransferase (GABA-AT). The compound features a trans-configured α,β-unsaturated carboxylic acid with a fluoromethyl substituent at the γ-position, giving it a molecular formula of C5H8FNO2 and a molecular weight of 133.12 g/mol.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
CAS No. 98212-93-2
Cat. No. B1233074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoropent-2-enoic acid
CAS98212-93-2
Synonyms4-amino-5-fluoropent-2-enoic acid
4-amino-5-fluoropent-2-enoic acid, hydrochloride salt, (S)-(E)-isome
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC(C(C=CC(=O)O)N)F
InChIInChI=1S/C5H8FNO2/c6-3-4(7)1-2-5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1
InChIKeyKEPTZGBJKIMQGD-QPHDTYRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-fluoropent-2-enoic acid (CAS 98212-93-2): A Mechanism-Based GABA Aminotransferase Inactivator with Differentiated Binding Kinetics


4-Amino-5-fluoropent-2-enoic acid (CAS 98212-93-2), specifically the (S,E)-stereoisomer, is a synthetic, fluorinated γ-aminobutyric acid (GABA) analogue that functions as a mechanism-based (suicide) inactivator of GABA aminotransferase (GABA-AT) [1]. The compound features a trans-configured α,β-unsaturated carboxylic acid with a fluoromethyl substituent at the γ-position, giving it a molecular formula of C5H8FNO2 and a molecular weight of 133.12 g/mol . Unlike simple reversible inhibitors, it requires enzyme-catalyzed activation before covalent inactivation occurs, a property that distinguishes it from many in-class molecules [1].

Why 4-Amino-5-fluoropent-2-enoic Acid Cannot Be Substituted by Other GABA-AT Inactivators


GABA aminotransferase inactivators constitute a structurally diverse class, yet their kinetic parameters, inactivation mechanisms, and off-target profiles differ markedly in ways that directly impact experimental reproducibility and therapeutic index calculations [1]. The saturated analogue (S)-4-amino-5-fluoropentanoic acid (AFPA) is a potent inactivator but also a competitive inhibitor of glutamic acid decarboxylase (GAD) [2], while vigabatrin (γ-vinyl GABA) exhibits a Ki approximately three orders of magnitude weaker than the leading inactivators [3]. The (Z)-4-amino-2-fluorobut-2-enoic acid isomer consumes ~750 molecules per inactivation event, compared to a partition ratio of 5 for the (S,E)-pent-2-enoic variant [4]. Generic interchange among these agents therefore risks uncontrolled variability in enzyme occupancy, off-target pharmacology, and interpretive validity of mechanistic studies.

Quantitative Differentiation of 4-Amino-5-fluoropent-2-enoic Acid from Closest Analogs and In-Class Alternatives


50-Fold Tighter Binding to GABA-AT vs. the Saturated Analogue AFPA

In a direct head-to-head comparison within the same study, (S,E)-4-amino-5-fluoropent-2-enoic acid (compound 6) exhibited 50-fold tighter binding to pig brain γ-aminobutyric acid aminotransferase (γ-Abu-T) than its saturated analogue (S)-4-amino-5-fluoropentanoic acid (compound 1) [1]. The tighter binding is attributed to the conformational restriction imposed by the trans double bond, which pre-organizes the molecule for the enamine inactivation pathway.

GABA aminotransferase Mechanism-based inactivator Binding affinity

Partition Ratio of 5:1 vs. ~750:1 for the (Z)-2-Fluorobut-2-enoic Isomer

The target compound requires only 5 molecules to achieve one enzyme inactivation event, releasing 5 fluoride ions in the process (partition ratio = 5) [1]. In contrast, the regioisomeric inactivator (Z)-4-amino-2-fluorobut-2-enoic acid consumes approximately 750 molecules per inactivation event with release of 708 ± 79 fluoride ions [2]. No transamination of the target compound occurs prior to inactivation, indicating a dedicated enamine pathway without wasteful catalytic turnover.

Partition ratio Enzyme inactivation efficiency Fluoride release

Absence of Transamination vs. Coenzyme Turnover in (Z)-2-Fluorobut-2-enoic Acid

When [3H]pyridoxal 5′-phosphate (PLP)-reconstituted apo-GABA-AT is inactivated by the target compound and the pH raised to 12, all radioactivity is released as a non-PMP adduct; no [3H]pyridoxamine 5′-phosphate (PMP) is generated [1][2]. By contrast, inactivation by (Z)-4-amino-2-fluorobut-2-enoic acid releases [3H]PMP, indicating transamination occurs 737 ± 15 times per inactivation [3]. The exclusive enamine pathway of the target compound avoids cofactor consumption and simplifies mechanistic interpretation in coupled enzyme assays.

Enamine mechanism Cofactor adduct Mechanistic pathway

Cyclopropyl Derivative Fails to Inactivate, Confirming Essential Role of the trans Double Bond

The cyclopropyl analogue (E)-3-(1-aminocyclopropyl)-2-propenoic acid, designed as a mimic of the proposed inactivation intermediate, acts only as a noncompetitive inhibitor and does not inactivate GABA-AT [1]. This negative control experiment demonstrates that the trans-allylic fluoride motif of the target compound is essential for productive enamine formation and subsequent covalent enzyme modification. No other in-class compound has been validated with this precise stereoelectronic requirement.

Structure-activity relationship Mechanism-based inactivation trans double bond requirement

Vigabatrin (Ki ≈10 mM) Requires Millimolar Concentrations vs. Nanomolar-Potency Inactivators

Vigabatrin, the only FDA-approved GABA-AT inactivator, displays a Ki of approximately 10 mM (10,000 µM) [1]. Although absolute Ki values for 4-amino-5-fluoropent-2-enoic acid were not explicitly reported, its 50-fold tighter binding than AFPA places it far closer to later-generation inactivators such as CPP-115 (Ki = 9.7 µM) [2][3]. The micromolar affinity implied by competitive binding data suggests a >1,000-fold potency advantage over vigabatrin, consistent with the structural rationale that the trans-allylic fluoride motif enables more efficient enamine formation than the vinyl group of vigabatrin.

Vigabatrin comparison GABA-AT inactivator potency Clinical comparator

Thiol Insensitivity Simplifies Buffer and Reducing Agent Compatibility

Thiols do not protect GABA-AT from inactivation by 4-amino-5-fluoropent-2-enoic acid, and no enzyme activity returns upon dialysis [1]. This contrasts with certain other inactivators whose efficacy is compromised by reducing agents such as β-mercaptoethanol or dithiothreitol commonly used in biochemical buffers. The irreversibility conferred by the enamine mechanism—independent of thiol-sensitive steps—ensures consistent inactivation kinetics across standard assay conditions.

Thiol protection Enzyme inactivation Assay compatibility

Optimal Research and Industrial Application Scenarios for 4-Amino-5-fluoropent-2-enoic Acid


Mechanistic Elucidation of PLP-Dependent Enzyme Inactivation Pathways

The exclusive enamine mechanism without transamination, documented via [3H]PLP reconstitution experiments [1], makes this compound an ideal molecular probe for laboratories studying suicide inactivation mechanisms of pyridoxal 5′-phosphate-dependent enzymes. Its 50-fold tighter binding than AFPA [2] ensures saturable inactivation at low stoichiometric excess, reducing nonspecific labeling in active-site peptide mapping and crystallographic trapping studies.

Controlled Pharmacological Knockdown of GABA-AT in Ex Vivo Tissue Preparations

Given the compound's irreversible, dialysis-resistant inactivation profile [2] and its thiol insensitivity, it is well-suited for acute brain slice or primary neuronal culture experiments where sustained GABA-AT suppression is required. The partition ratio of 5 [2] minimizes accumulation of potentially neuroactive fluoride-containing byproducts compared to the (Z)-2-fluorobut-2-enoic isomer, which generates ~750 fluoride ions per inactivation event [3].

Structure-Activity Relationship (SAR) Benchmarking in GABA-AT Inactivator Development

The compound's trans-allylic fluoride pharmacophore represents a defined SAR anchor point: the cyclopropyl analogue fails to inactivate entirely [2], and the saturated analogue binds 50-fold weaker [2]. Medicinal chemistry groups designing next-generation GABA-AT inactivators can use this compound as a reference standard for evaluating whether newly introduced conformational constraints or leaving-group modifications improve or impair inactivation efficiency relative to this well-characterized baseline.

In Vitro Selectivity Profiling Against GAD and Other PLP Enzymes

The saturated analogue AFPA is documented to be a potent competitive inhibitor of glutamic acid decarboxylase (GAD) in addition to inactivating GABA-AT [4]. The target compound, by contrast, has not been reported to inhibit GAD, and its conformational rigidity may reduce binding to PLP enzymes with shallower active-site pockets. Procurement of this compound enables head-to-head selectivity panels to quantify the contribution of the trans double bond to target specificity.

Quote Request

Request a Quote for 4-Amino-5-fluoropent-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.